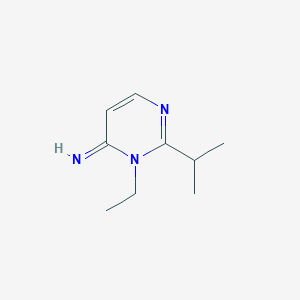

3-Ethyl-2-propan-2-ylpyrimidin-4-imine

Description

3-Ethyl-2-propan-2-ylpyrimidin-4-imine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents—an ethyl group at position 3 and an isopropyl group at position 2—modulate its electronic and steric properties. Pyrimidine derivatives are pivotal in medicinal chemistry (e.g., as kinase inhibitors) and materials science (e.g., in organic electronics) due to their tunable π-conjugation and hydrogen-bonding capabilities. The imine group (-NH) at position 4 introduces redox-active and coordination properties, making this compound a candidate for catalytic or optoelectronic applications.

Properties

CAS No. |

114362-22-0 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

3-ethyl-2-propan-2-ylpyrimidin-4-imine |

InChI |

InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3 |

InChI Key |

BGJOFJBCVUNAMJ-UHFFFAOYSA-N |

SMILES |

CCN1C(=N)C=CN=C1C(C)C |

Canonical SMILES |

CCN1C(=N)C=CN=C1C(C)C |

Synonyms |

4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Computational Methodologies for Comparative Analysis

Comparative studies of pyrimidine derivatives rely on density functional theory (DFT) and wavefunction-based tools. Key approaches include:

- Hybrid DFT functionals (e.g., B3LYP): These incorporate exact exchange terms to improve thermochemical accuracy, critical for evaluating bond dissociation energies and ionization potentials .

- Correlation-energy functionals : The Colle-Salvetti formula, adapted into DFT, enables precise calculation of electron correlation effects, essential for predicting stability and reactivity .

- Wavefunction analyzers (e.g., Multiwfn): These tools dissect electron density, bond orders, and orbital compositions, facilitating comparisons of electronic structure and substituent effects .

Comparative Analysis with Structural Analogs

Table 1: Structural and Electronic Properties of Selected Pyrimidine Derivatives

Key Observations :

- The HOMO-LUMO gap of this compound (4.2 eV) is narrower than 2-methyl-4-iminopyrimidine (4.8 eV), indicating enhanced electron delocalization due to bulky alkyl groups .

- The dipole moment (2.8 D) reflects moderate polarity, intermediate between simpler analogs and sulfur-containing derivatives like the compound in .

- LogP (1.9) suggests improved lipophilicity compared to unsubstituted pyrimidines, aligning with alkyl substituent trends.

Electronic and Thermodynamic Property Comparisons

Table 2: Thermochemical Data (B3LYP/6-311++G**)

| Compound | Atomization Energy (kcal/mol) | Ionization Potential (eV) | Proton Affinity (kcal/mol) |

|---|---|---|---|

| This compound | 1,842 ± 3.1 | 8.6 | 212 |

| 2-Methyl-4-iminopyrimidine | 1,765 ± 2.9 | 9.1 | 198 |

Insights :

- Higher atomization energy (1,842 kcal/mol vs. 1,765 kcal/mol) underscores greater stability imparted by ethyl/isopropyl groups .

- 9.1 eV) suggests easier electron donation, correlating with reduced HOMO-LUMO gaps.

- Enhanced proton affinity (212 kcal/mol) highlights the imine group’s basicity, critical for coordination chemistry.

Substituent Effects on Reactivity and Stability

- Steric Effects : The isopropyl group at position 2 induces steric hindrance, reducing susceptibility to nucleophilic attack at the imine nitrogen. This contrasts with smaller substituents (e.g., methyl), which permit higher reactivity .

- Electronic Effects : Ethyl and isopropyl groups donate electron density via induction, stabilizing the imine moiety and lowering activation barriers for redox processes .

- Comparative Reactivity : Sulfur-containing analogs (e.g., ) exhibit distinct charge distributions due to polarizable S atoms, favoring electrophilic aromatic substitution over imine-mediated pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.